![molecular formula C22H32N4O3S B5650949 1-acetyl-4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5650949.png)
1-acetyl-4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of diazepane derivatives, including our compound of interest, often involves multicomponent reactions followed by cyclization processes. For example, Banfi et al. (2007) discuss a two-step approach to synthesizing diazepane systems via a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting the versatility of these methods in generating complex diazepane structures (Banfi et al., 2007).
Molecular Structure Analysis
The molecular structure of diazepane derivatives is characterized by their cyclic nature, which can be analyzed using various spectroscopic techniques. Gökce et al. (2014) utilized FT-IR, micro-Raman, and UV–Vis spectroscopy alongside quantum chemical computations to investigate the structure of a related triazolone molecule, demonstrating the applicability of these methods for detailed structural elucidation (Gökce et al., 2014).
Chemical Reactions and Properties
Diazepane compounds participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which can significantly alter their chemical properties. Heo et al. (2020) describe sequential migrations of sulfonyl groups in the synthesis of 1,4-diazepines, showcasing the chemical reactivity of these structures (Heo et al., 2020).
Physical Properties Analysis
The physical properties of diazepane derivatives, such as melting points, solubility, and crystal structure, can be determined through experimental studies. For instance, the crystal structure of specific diazepane compounds has been analyzed through X-ray crystallography, providing insight into their solid-state characteristics and contributing to our understanding of their physical properties (Glister et al., 2006).
Chemical Properties Analysis
The chemical properties of diazepanes, including reactivity, stability, and functional group transformations, are central to their utility in synthetic chemistry. The use of diazepane compounds as catalysts or intermediates in synthesis reflects their versatile chemical properties. Fekri et al. (2016) highlight the use of a diazabicyclooctanium derivative as a catalyst for synthesizing benzo[d]imidazoles, underlining the chemical utility of diazepane derivatives (Fekri et al., 2016).
properties
IUPAC Name |
1-[4-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S/c1-18(2)15-26-21(16-24-10-7-11-25(13-12-24)19(3)27)14-23-22(26)30(28,29)17-20-8-5-4-6-9-20/h4-6,8-9,14,18H,7,10-13,15-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJQECAKYCLCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN3CCCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone |
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